Cas no 2172503-50-1 (4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)

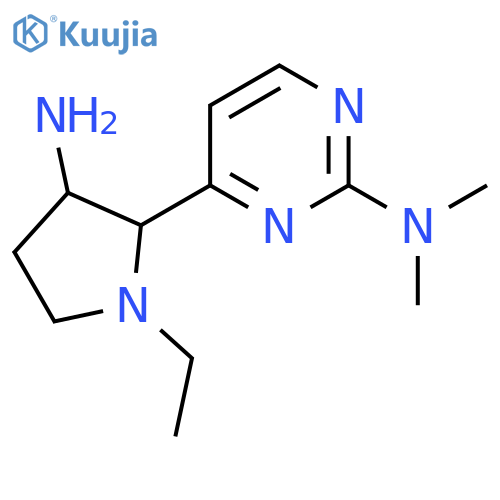

2172503-50-1 structure

商品名:4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine

- EN300-1634384

- 2172503-50-1

-

- インチ: 1S/C12H21N5/c1-4-17-8-6-9(13)11(17)10-5-7-14-12(15-10)16(2)3/h5,7,9,11H,4,6,8,13H2,1-3H3

- InChIKey: CZJNOEWUTWYDSB-UHFFFAOYSA-N

- ほほえんだ: N1(CC)CCC(C1C1C=CN=C(N(C)C)N=1)N

計算された属性

- せいみつぶんしりょう: 235.17969569g/mol

- どういたいしつりょう: 235.17969569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634384-0.1g |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 0.1g |

$1459.0 | 2023-06-04 | ||

| Enamine | EN300-1634384-10.0g |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 10g |

$7128.0 | 2023-06-04 | ||

| Enamine | EN300-1634384-0.25g |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 0.25g |

$1525.0 | 2023-06-04 | ||

| Enamine | EN300-1634384-2.5g |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 2.5g |

$3249.0 | 2023-06-04 | ||

| Enamine | EN300-1634384-0.05g |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 0.05g |

$1393.0 | 2023-06-04 | ||

| Enamine | EN300-1634384-2500mg |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 2500mg |

$3249.0 | 2023-09-22 | ||

| Enamine | EN300-1634384-50mg |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 50mg |

$1393.0 | 2023-09-22 | ||

| Enamine | EN300-1634384-100mg |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 100mg |

$1459.0 | 2023-09-22 | ||

| Enamine | EN300-1634384-5.0g |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 5g |

$4806.0 | 2023-06-04 | ||

| Enamine | EN300-1634384-1.0g |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |

2172503-50-1 | 1g |

$1658.0 | 2023-06-04 |

4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2172503-50-1 (4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量